4-(Chloromethyl)nicotinonitrile
Overview
Description
4-(Chloromethyl)nicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chloromethyl group at the 4-position of the pyridine ring
Mechanism of Action
Target of Action
Nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions. The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing compounds are known to interact with various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The nitrile group is known to improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals are known to have a wide range of effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)nicotinonitrile typically involves the chlorination of nicotinonitrile derivatives. One common method includes the reaction of 4-methyl nicotinonitrile with chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinonitrile derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
4-(Chloromethyl)nicotinonitrile has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl nicotinonitrile
- 2-Chloro-4-methyl nicotinonitrile
- 4-(Bromomethyl)nicotinonitrile
Uniqueness
4-(Chloromethyl)nicotinonitrile is unique due to the presence of both a chloromethyl and a nitrile group, which imparts distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
4-(chloromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVMOVUVZVEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697726 | |
Record name | 4-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-60-9 | |
Record name | 4-(Chloromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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